
1-(4-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(cyclobutylcarbonyl)piperazine, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers. In
Wirkmechanismus
CPP acts as an agonist of the serotonin 5-HT1B receptor, which leads to an increase in the release of serotonin in the brain. This increase in serotonin release has been associated with the regulation of mood, anxiety, and aggression. CPP also acts as an antagonist of the dopamine D3 receptor, which leads to a decrease in dopamine release in the brain. This decrease in dopamine release has been associated with the regulation of reward and motivation.
Biochemical and Physiological Effects
CPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which has been associated with the regulation of mood, anxiety, and aggression. CPP has also been found to decrease the release of dopamine in the brain, which has been associated with the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages as a research tool. It is a potent and selective agonist of the serotonin 5-HT1B receptor, which makes it a valuable tool for the study of mood, anxiety, and aggression. CPP also has a high affinity for the dopamine D3 receptor, which makes it a valuable tool for the study of reward and motivation. However, one limitation of CPP is that it has a relatively short half-life, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on CPP. One area of research could be the development of more potent and selective agonists of the serotonin 5-HT1B receptor. Another area of research could be the development of compounds that are selective for the dopamine D3 receptor. Additionally, future research could focus on the use of CPP in the treatment of mood disorders such as depression and anxiety. Overall, CPP has the potential to be a valuable tool for scientific research in the future.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective agonist of the serotonin 5-HT1B receptor, which plays a role in the regulation of mood, anxiety, and aggression. CPP has also been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-cyclobutylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-13-4-6-14(7-5-13)17-8-10-18(11-9-17)15(19)12-2-1-3-12/h4-7,12H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXKFTAYFMWHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B3482815.png)
![N-[2-(aminocarbonyl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3482821.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3482828.png)



![4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]morpholine](/img/structure/B3482862.png)

![N-(2-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B3482882.png)

![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3482895.png)
![isopropyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3482903.png)
